molecular formula C12H18N2 B1271081 N-cyclohexyl-3-methylpyridin-2-amine CAS No. 88260-24-6

N-cyclohexyl-3-methylpyridin-2-amine

Cat. No. B1271081
CAS RN: 88260-24-6
M. Wt: 190.28 g/mol
InChI Key: LKMFUVVVZFUIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-methylpyridin-2-amine (NCHMPA) is an organic compound, classified as a cyclic amine, that has been studied for its potential applications in scientific research, particularly in the field of biochemistry. NCHMPA is an important tool for understanding the biochemical and physiological effects of various compounds. It has been used in a variety of laboratory experiments, and is known for its ability to interact with a range of different molecules. NCHMPA is also known for its ability to bind to specific receptors, allowing for further investigation into the biochemical and physiological effects of various compounds.

Scientific Research Applications

Synthesis of Derivatives

N-Cyclohexyl-3-methylpyridin-2-amine and its derivatives are synthesized through various chemical processes. For instance, Ghorbani‐Vaghei and Amiri (2014) demonstrated the synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives using specific catalysts under solvent-free conditions (Ghorbani‐Vaghei & Amiri, 2014). Additionally, Zafar et al. (2018) synthesized a series of new derivatives, emphasizing the role of these compounds in catalyzing palladium-catalyzed Heck coupling reactions (Zafar et al., 2018).

Electrophilic Aminations

The compound is used in electrophilic aminations, as described by Andreae and Schmitz (1991). This process allows for the synthesis of a variety of nitrogen-containing compounds, expanding the potential applications of this compound in chemical syntheses (Andreae & Schmitz, 1991).

Catalytic Applications

The compound has been used in studies involving catalysis. Deeken et al. (2006) explored the use of related aminopyridinato complexes in catalyzing aryl-Cl activation and hydrosilane polymerization (Deeken et al., 2006). Similarly, Takács et al. (2007) used it in palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, synthesizing N-substituted nicotinamide related compounds (Takács et al., 2007).

Inclusion of Amine Isomers

In the study of molecular inclusion and separation, Miyoshi et al. (2021) investigated the performance of host compounds in discriminating among isomers of amines, including derivatives of this compound (Miyoshi et al., 2021).

Chemical Sensor Applications

Touzi et al. (2021) developed a gadolinium chemical sensor based on 2-methylpyridine-substituted cyclam thin films, demonstrating the application of related compounds in sensitive detection technologies (Touzi et al., 2021).

Synthesis of Biologically Active Compounds

Hollis et al. (1989) explored the synthesis of cis-diammineplatinum(II) antitumor agents containing this compound, highlighting the compound's potential in developing new medicinal agents (Hollis et al., 1989).

properties

IUPAC Name

N-cyclohexyl-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-6-5-9-13-12(10)14-11-7-3-2-4-8-11/h5-6,9,11H,2-4,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMFUVVVZFUIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368274
Record name Cyclohexyl-(3-methyl-pyridin-2-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828396
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

88260-24-6
Record name Cyclohexyl-(3-methyl-pyridin-2-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ref: EN07957-77 BIS(DIBENZYLIDENEACETONE)PALLADIUM(Pd2((dba)3) (0.101 g, 0.11 mmol) and 2,2'-bis(diphenylphosphanyl)-1,1'-binaphthalene (BINAP) (0.136 g, 0.22 mmol) was was stirred in toluene (16.5 mL) under N2. Then 2-bromo-3-methylpyridine (1.619 mL, 14.53 mmol), cyclohexanamine (1.662 mL, 14.53 mmol) and sodium 2-methylpropan-2-olate (2.430 g, 25.29 mmol) was added to the above reaction mixture under N2.The reaction mixture was degasssed by reapeated 3 times with N2 and vaccum before the reaction mixture was heated at 115 °C for 1.5h LCMS indicated no SM left. The reaction mixture was cooled to rt, and then diluted with EtOAc and H2O. and neutralized by citric acid to PH ca 5. The aqoeus phase was extracted with EtOAc (4 x). The combined organic layers were dried over Na2SO4 and concentrated. The residue was purified automated flash chromatography on 100 g column. A gradient from 0 % to 30 % of EtOAc in heptane over 1800 mL was used as mobile phase. The product was collected using the wavelength 249 nm. Collect: F10, 0.231 g, light yellowish solid. LCMS ok, NMR ok F11-13: 1.398 g, light yellowish solid, LCMS ok, NMR ok F14-16, 79 mg, light yellowish solid, LCMS ok, NMR ok NMR of F11-13 1H NMR (500 MHz, DMSO) d 1.09 - 1.2 (m, 1H), 1.2 - 1.37 (m, 4H), 1.61 (d, 1H), 1.71 (d, 2H), 1.90 (d, 2H), 2.01 (s, 3H), 3.86 (ddd, 1H), 5.28 (d, 1H), 6.39 (dd, 1H), 7.09 - 7.22 (m, 1H), 7.83 (dd, 1H). Expected Number of Hs: 18 Assigned Hs: 18. [M + H]\+ 191.2
Quantity
0.0253 mol
Type
reagent
Reaction Step One
Quantity
0.0165 L
Type
solvent
Reaction Step Two
Quantity
0.0145 mol
Type
reactant
Reaction Step Three
Quantity
0.0145 mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.